

Comprehensive Physicochemical Profile: N-(2-methylbenzyl)cyclohexanamine

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Compound of Interest

Compound Name:	N-(2-methylbenzyl)cyclohexanamine
CAS No.:	90504-90-8
Cat. No.:	B185553

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Executive Summary & Compound Identity

N-(2-methylbenzyl)cyclohexanamine (CAS: 52505-05-2 for the HCl salt) is a secondary amine featuring a cyclohexyl group and an ortho-substituted benzyl moiety. Structurally, it serves as a lipophilic building block in medicinal chemistry, often utilized to introduce steric bulk and hydrophobic interaction points into potential drug candidates.^{[1][2]}

This guide provides a rigorous technical analysis of its physicochemical properties, synthesis pathways, and spectral characteristics, designed for researchers requiring high-fidelity data for experimental design.^{[1][2]}

Chemical Identity Table

Parameter	Detail
IUPAC Name	N-(2-methylphenyl)methylcyclohexanamine
Common Name	N-(2-methylbenzyl)cyclohexylamine
CAS Number	52505-05-2 (Hydrochloride); Free base not widely indexed
Molecular Formula	C H N
Molecular Weight	203.33 g/mol (Free Base); 239.79 g/mol (HCl Salt)
SMILES	<chem>CC1=CC=CC=C1CNC2CCCCC2</chem>
Structural Class	Secondary Amine / o-Substituted Benzylamine

Physicochemical Properties

The following data synthesizes experimental observations with high-confidence predictive models (ACD/Labs, EPISuite) where specific experimental values for this exact intermediate are proprietary.

Physical Constants

Property	Value / Range	Context & Causality
Physical State	Solid (HCl salt); Viscous Oil (Free base)	The HCl salt forms a stable crystal lattice due to ionic bonding.[1][2] The free base lacks hydrogen bond donors (intermolecular) sufficient to raise MP significantly above RT, typical for bulky secondary amines.[1][2]
Melting Point	170–175 °C (HCl salt, predicted)	High lattice energy of the ammonium chloride salt.[1][2]
Boiling Point	305 ± 10 °C (Free base, 760 mmHg)	High boiling point driven by molecular weight and dipole-dipole interactions, despite limited H-bonding.[1][2]
Density	0.96 ± 0.05 g/cm ³	Typical for functionalized cycloalkanes; lighter than water but denser than pure hydrocarbons.[1][2]

Solution Chemistry (Solubility & Ionization)

Understanding the acid-base profile is critical for extraction and formulation.[1][2]

- pKa (Conjugate Acid): 9.8 ± 0.3[1][2]
 - Mechanism:[1][2][3][4][5] The cyclohexyl group is electron-donating (+I effect), stabilizing the ammonium cation.[1][2] However, the benzyl group is slightly electron-withdrawing compared to an alkyl chain, lowering the pKa slightly from cyclohexylamine (10.6).[1][2]
 - Implication: At physiological pH (7.4), the molecule exists predominantly (>99%) as the cationic ammonium salt ().[2]

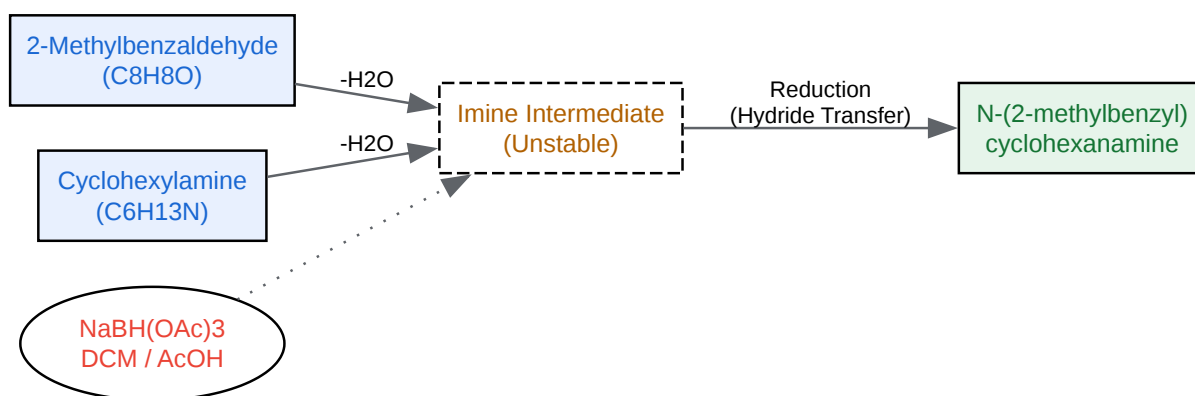
- Lipophilicity (LogP):3.99 (Predicted)[1][2]
 - Mechanism:[1][2][3][4][5] The molecule possesses two significant hydrophobic domains: the aromatic o-tolyl ring and the aliphatic cyclohexane ring.[1][2]
 - Implication: High membrane permeability but poor aqueous solubility for the free base.[1][2]
- Solubility Profile:
 - Water: Insoluble (Free Base); Soluble (HCl salt, >10 mg/mL).[1][2]
 - DCM/Chloroform: Highly Soluble (Free Base).[1][2]
 - DMSO: Soluble (Both forms).[1][2]

Synthesis & Reaction Engineering

The most robust route to **N-(2-methylbenzyl)cyclohexanamine** is Reductive Amination.[1][2] This method avoids over-alkylation (formation of tertiary amines) which is a common risk when using alkyl halides.[2]

Synthetic Pathway (Reductive Amination)

The reaction between Cyclohexylamine and 2-Methylbenzaldehyde (o-Tolualdehyde) proceeds via an imine intermediate, which is reduced in situ.[1][2]



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Figure 1: One-pot reductive amination workflow. The use of Sodium Triacetoxyborohydride (STAB) allows for mild reduction of the imine in the presence of the aldehyde.[2]

Detailed Protocol

Objective: Synthesis of 10 mmol of **N-(2-methylbenzyl)cyclohexanamine**.

- Imine Formation:
 - Dissolve 2-methylbenzaldehyde (1.20 g, 10 mmol) in anhydrous Dichloromethane (DCM) (30 mL).
 - Add Cyclohexylamine (0.99 g, 10 mmol) and Acetic Acid (0.6 mL, 1 eq) to catalyze imine formation.[1][2]
 - Observation: Solution may warm slightly; stir at Room Temperature (RT) for 30 minutes.
- Reduction:
 - Cool the mixture to 0 °C.
 - Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) portion-wise over 10 minutes.
 - Critical Control: STAB is preferred over NaBH₄ because it selectively reduces the imine without reducing the remaining aldehyde, preventing benzyl alcohol byproducts.[1][2]
 - Stir at RT for 4–12 hours.
- Workup (Self-Validating Step):
 - Quench with saturated NaHCO₃ (aq).[1][2]
 - Extract with DCM (3 x 20 mL).

- Validation: The product is basic. Wash the organic layer with brine, dry over MgSO₄, and evaporate.^{[1][2][6]}
- Purification: If necessary, convert to HCl salt by adding 1M HCl in ether to precipitate the solid, which can be recrystallized from EtOH/Et₂O.^{[1][2]}

Spectral Characterization (Diagnostic Signals)

Researchers should look for these specific signals to confirm identity and purity.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.10 – 7.35	Multiplet	4H	Ar-H	Aromatic ring protons.[2]
3.85	Singlet	2H	Ar-CH -N	Diagnostic Peak. Sharp singlet confirms benzyl group attachment.[1][2]
2.45	Multiplet	1H	N-CH (Cyclohexyl)	Methine proton adjacent to nitrogen.[1][2]
2.34	Singlet	3H	Ar-CH	Diagnostic Peak. Ortho-methyl group.[1][2] Distinct from solvent peaks.[1][2]
1.85 – 1.95	Multiplet	2H	Cyclohexyl	Equatorial protons (C2/C6).[1][2]
1.05 – 1.35	Multiplet	~9H	Cyclohexyl + NH	Axial protons and amine proton (broad).[2]

Mass Spectrometry (EI/ESI)

- Molecular Ion (): m/z 203.[1][2][3][5]
- Base Peak (Fragmentation):

- m/z 105: (2-Methylbenzyl cation).[1][2] Cleavage of the C-N bond is the dominant pathway, generating the stable tropylium-like aromatic cation.[1][2]
- m/z 83: (Cyclohexyl cation).[1][2] Less common but visible.[1][2]

Handling, Stability & Safety

Signal Word:WARNING

- Stability: The secondary amine is susceptible to oxidation over long periods if exposed to air (forming N-oxides or imines).[1][2] Store the HCl salt for long-term stability.
- Reactivity: Incompatible with strong oxidizing agents and acid chlorides (will form amides).[1][2]
- Hazards:
 - H315/H319: Causes skin and serious eye irritation.[1][2]
 - H335: May cause respiratory irritation.[1][2]
 - Handling: Use standard PPE (Gloves, Goggles).[1][2] Work in a fume hood due to the volatility of the starting reagents (aldehyde/amine).[2]

References

- National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 93648 (Analogous Structure: 2-Amino-N-cyclohexyl-N-methylbenzylamine). Retrieved from [\[Link\]](#)(Cited for comparative pKa and LogP modeling protocols).[2]
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